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Compound of Interest

Compound Name: Antitumor agent-133

Cat. No.: B15135625 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The designation "Antitumor agent-133" is not universally unique and has been

attributed to several distinct investigational compounds in scientific literature. This guide

provides an in-depth overview of the in vitro cytotoxicity profiles for the most prominently cited

molecules matching this description: Anticancer agent 133 (Compound Rh2), a rhodium-based

complex; RM-133, an aminosteroid derivative; and MRTX1133, a selective KRASG12D

inhibitor. Researchers should verify the specific identity of their "Antitumor agent-133" before

proceeding with any experiments.

Anticancer agent 133 (Compound Rh2)
Anticancer agent 133 (also known as compound Rh2) is a rhodium(III)-picolinamide complex

that has demonstrated cytotoxic and antimetastatic properties. Its mechanism of action involves

the induction of cell cycle arrest, apoptosis, and autophagy[1].

Data Presentation: In Vitro Cytotoxicity
The following table summarizes the reported half-maximal inhibitory concentration (IC50)

values for Anticancer agent 133 against various cancer cell lines.
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Cell Line Cancer Type Incubation Time IC50 (µM)

Huh1
Hepatocellular

Carcinoma
48 hours 17.13

Huh7
Hepatocellular

Carcinoma
48 hours 8.27

Data sourced from MedChemExpress.[2]

Mechanism of Action & Signaling Pathways
Anticancer agent 133 exerts its antitumor effects through multiple mechanisms. It is known to

induce programmed cell death through both apoptosis and autophagy[1]. Furthermore, it

inhibits cell metastasis by suppressing the expression of the Epidermal Growth Factor

Receptor (EGFR), a process mediated by FAK-regulated integrin β1[1].

The agent's anti-metastatic activity is linked to its ability to downregulate EGFR expression.

This is achieved by interfering with the Focal Adhesion Kinase (FAK) and integrin β1 signaling

axis, which is crucial for cell adhesion, migration, and survival.
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Caption: FAK-Integrin β1 regulation of EGFR and inhibition by Anticancer agent 133.

Anticancer agent 133 triggers two distinct programmed cell death pathways: apoptosis (Type I)

and autophagy (Type II). This dual mechanism enhances its cytotoxic efficacy against cancer

cells.
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Caption: Dual induction of apoptosis and autophagy by Anticancer agent 133.

RM-133 (Aminosteroid Derivative)
RM-133 is an aminosteroid derivative that has demonstrated potent in vitro and in vivo

antitumor activity against aggressive cancers such as ovarian and pancreatic cancer[3].

Data Presentation: In Vitro Cytotoxicity
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The following table summarizes the reported IC50 values for RM-133, highlighting its efficacy in

the low micromolar range.

Cell Line Cancer Type Incubation Time IC50 (µM)

OVCAR-3 Ovarian Cancer 72 hours 0.8

PANC-1 Pancreatic Cancer 72 hours 0.3

MCF-7 Breast Cancer 3 days 0.1

T-47D Breast Cancer 3 days 0.1

LNCaP Prostate Cancer 3 days 3.0

HL-60 Leukemia 3 days 0.1

Data sourced from PLoS One and a related research poster.

Mechanism of Action
The precise signaling pathway of RM-133 is not as extensively detailed in the provided search

results. However, its potent cytotoxic activity suggests a mechanism that effectively halts cell

proliferation in a variety of cancer cell lines. The compound exhibits a high selectivity index,

indicating a greater cytotoxic effect on cancer cells compared to normal cells.

MRTX1133 (KRASG12D Inhibitor)
MRTX1133 is a potent, selective, and non-covalent inhibitor of the KRASG12D mutant protein,

a key driver in many cancers, particularly pancreatic ductal adenocarcinoma (PDAC).

Data Presentation: In Vitro Cytotoxicity
The following table summarizes the reported IC50 values for MRTX1133, demonstrating its

high potency and selectivity for KRASG12D-mutant cells.
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Cell Line Cancer Type KRAS Mutation IC50 (nM)

AsPc-1 Pancreatic G12D ~7-10

SW1990 Pancreatic G12D ~7-10

MIA PaCa-2 Pancreatic G12C 3.1

Multiple KRASG12D

lines
Various G12D Median ~5

KRASWT lines Various Wild-Type >1,000-fold selectivity

Data compiled from studies on MRTX1133.

Mechanism of Action & Signaling Pathways
MRTX1133 directly binds to the KRASG12D protein, locking it in an inactive state. This

prevents the activation of downstream effector pathways, most notably the RAF-MEK-ERK

(MAPK) pathway, which is critical for cancer cell proliferation and survival.

By inhibiting KRASG12D, MRTX1133 effectively blocks the signal cascade that leads to

uncontrolled cell growth.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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